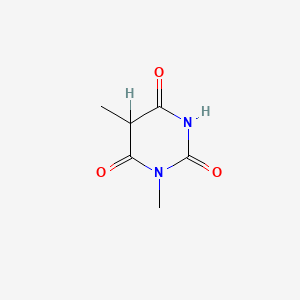

1,5-Dimethylbarbituric acid

CAS No.: 7391-67-5

Cat. No.: VC1656055

Molecular Formula: C6H8N2O3

Molecular Weight: 156.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7391-67-5 |

|---|---|

| Molecular Formula | C6H8N2O3 |

| Molecular Weight | 156.14 g/mol |

| IUPAC Name | 1,5-dimethyl-1,3-diazinane-2,4,6-trione |

| Standard InChI | InChI=1S/C6H8N2O3/c1-3-4(9)7-6(11)8(2)5(3)10/h3H,1-2H3,(H,7,9,11) |

| Standard InChI Key | DABBHRQKJNIVFT-UHFFFAOYSA-N |

| SMILES | CC1C(=O)NC(=O)N(C1=O)C |

| Canonical SMILES | CC1C(=O)NC(=O)N(C1=O)C |

Introduction

Chemical Identity and Properties

1,5-Dimethylbarbituric acid is a barbituric acid derivative characterized by methyl substituents at positions 1 and 5 of the pyrimidinetrione ring structure. This compound possesses a distinct molecular identity with well-defined physical and chemical properties.

Structural Information

The compound features a six-membered heterocyclic ring containing two nitrogen atoms and three carbonyl groups, with methyl groups attached at specific positions. These structural elements contribute to its reactivity and chemical behavior in various biological and synthetic contexts.

Table 1: Basic Chemical Properties of 1,5-Dimethylbarbituric Acid

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈N₂O₃ |

| Molecular Weight | 156.1393 g/mol |

| CAS Registry Number | 7391-67-5 |

| IUPAC Standard InChIKey | DABBHRQKJNIVFT-UHFFFAOYSA-N |

The molecular structure consists of a barbituric acid core with methyl groups positioned specifically at the N-1 position and the C-5 position, giving it distinctive properties compared to other barbituric acid derivatives .

Metabolic Significance

One of the most significant aspects of 1,5-dimethylbarbituric acid is its role as a metabolite in pharmaceutical biotransformation pathways, particularly in the metabolism of barbiturate drugs.

Formation from Hexobarbital Metabolism

Research has demonstrated that 1,5-dimethylbarbituric acid is formed through a non-enzymatic conversion process involving 3'-oxohexobarbital. This transformation occurs in the presence of glutathione under physiological conditions, resulting in the formation of 1,5-dimethylbarbituric acid along with a cyclohexenone-glutathione adduct .

Excretion Patterns

Studies involving rat models have provided valuable insights into the metabolic fate of 1,5-dimethylbarbituric acid. When rats were administered hexobarbital, 3'-oxohexobarbital, or 1'2'-epoxyhexobarbital, 1,5-dimethylbarbituric acid was detected in their urine as a significant metabolite .

Table 2: Urinary Excretion of 1,5-Dimethylbarbituric Acid in Rat Studies

| Administered Compound | Percentage of Dose Excreted as 1,5-Dimethylbarbituric Acid |

|---|---|

| Hexobarbital | 13.4% |

| 3'-Oxohexobarbital | 14.5% |

| 1'2'-Epoxyhexobarbital | 4.7% |

These findings highlight the importance of 1,5-dimethylbarbituric acid as a metabolic endpoint in the biotransformation of certain barbiturates, providing valuable insights into drug metabolism pathways .

Synthetic Applications and Chemical Reactions

1,5-Dimethylbarbituric acid serves as an important substrate in various chemical synthesis procedures, particularly in reactions involving carbon-carbon bond formation and asymmetric synthesis.

Palladium-Catalyzed Allylation Reactions

Research has explored the potential of 1,5-dimethylbarbituric acid in enantioselective synthesis through palladium-catalyzed allylation reactions. In these processes, 1,5-dimethylbarbituric acid (referred to as BS in some literature) undergoes allylation with allyl acetate in the presence of palladium(II) acetylacetonate and chiral phosphane imine ligands .

This reaction pathway produces 5-allyl-1,5-dimethylbarbituric acid (ABS) as the primary product, with enantioselectivity reaching up to 34% enantiomeric excess (ee). Additionally, 3,5-diallyl-1,5-dimethylbarbituric acid (AABS) may form as a by-product, also exhibiting similar levels of enantioselectivity .

Table 3: Products of Palladium-Catalyzed Allylation of 1,5-Dimethylbarbituric Acid

| Product | Chemical Name | Maximum Enantiomeric Excess |

|---|---|---|

| Primary Product (ABS) | 5-allyl-1,5-dimethylbarbituric acid | 34% ee |

| Secondary Product (AABS) | 3,5-diallyl-1,5-dimethylbarbituric acid | 34% ee |

These reactions represent significant applications in stereoselective synthesis, highlighting the potential of 1,5-dimethylbarbituric acid as a versatile building block in the creation of more complex molecular structures with controlled stereochemistry .

Spectroscopic Characteristics

Spectroscopic analysis provides valuable insights into the structural features and chemical behavior of 1,5-dimethylbarbituric acid.

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is particularly valuable for characterizing barbituric acid derivatives. Studies on related compounds have revealed interesting phenomena such as the non-equivalence of N-1 and N-3 methyl protons in certain barbituric acid derivatives, which can provide insights into the conformational behavior and electronic structure of these molecules .

For 1,5-dimethylbarbituric acid, the methyl group at N-1 and the methyl group at C-5 would exhibit distinct chemical shift values, reflecting their different chemical environments within the molecule.

Mass Spectrometry

Mass spectrometric analysis of 1,5-dimethylbarbituric acid and its metabolites has been employed to confirm the structure of this compound in metabolic studies. This technique was specifically mentioned in research investigating the formation of 1,5-dimethylbarbituric acid as a metabolite of hexobarbital .

Comparison with Related Barbituric Acid Derivatives

Understanding the structural and functional relationships between 1,5-dimethylbarbituric acid and related barbituric acid derivatives provides valuable context for appreciating its unique properties and behaviors.

Structural Isomers and Derivatives

Several structurally related barbituric acid derivatives have been described in the scientific literature, each with distinct substitution patterns and properties.

Table 4: Comparison of 1,5-Dimethylbarbituric Acid with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 1,5-Dimethylbarbituric acid | C₆H₈N₂O₃ | 156.1393 | Methyl groups at N-1 and C-5 |

| 1,3-Dimethylbarbituric acid | C₆H₈N₂O₃ | 156.1393 | Methyl groups at N-1 and N-3 |

| Dimethylpentobarbital | C₁₃H₂₂N₂O₃ | 254.33 | 1,3-Dimethyl-5-ethyl-5-(1-methylbutyl)barbituric acid |

The isomeric relationship between 1,5-dimethylbarbituric acid and 1,3-dimethylbarbituric acid is particularly noteworthy, as both compounds share the same molecular formula but differ in the positioning of one methyl group. This structural difference leads to distinct chemical behaviors and biological properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume